molecular formula C26H21P B14332443 Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane CAS No. 106104-33-0

Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane

Cat. No.: B14332443
CAS No.: 106104-33-0
M. Wt: 364.4 g/mol
InChI Key: OHBAKIGZYDGQOJ-UHFFFAOYSA-N
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Description

Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by a phosphorus atom bonded to three phenyl groups and a 2-phenylethenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-phenylethenylidene moiety. One common method involves the use of dimethylsulfonium methylide mediated olefination of 2-phenylethenylidene phosphonoacetate, followed by the Horner–Wadsworth–Emmons reaction with aromatic aldehydes . This method provides access to reactive intermediates that can be further transformed into the desired phosphane compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), electrophiles (e.g., halogens), and dienophiles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from the reactions of this compound include phosphine oxides, substituted aromatic compounds, and cycloadducts with complex polycyclic structures .

Scientific Research Applications

Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and product distributions. The molecular targets and pathways involved depend on the specific metal ions and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-phenylethenylidene group, which imparts specific reactivity and potential for cycloaddition reactions. This distinguishes it from other triphenylphosphine derivatives and makes it valuable for specialized applications in organic synthesis and materials science .

Properties

CAS No.

106104-33-0

Molecular Formula

C26H21P

Molecular Weight

364.4 g/mol

IUPAC Name

triphenyl(2-phenylethenylidene)-λ5-phosphane

InChI

InChI=1S/C26H21P/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-21H

InChI Key

OHBAKIGZYDGQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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